molecular formula C16H26N2O4S B5729892 N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide

N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide

Cat. No.: B5729892
M. Wt: 342.5 g/mol
InChI Key: JJNJTVSDIRCCOQ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, including chemistry, biology, medicine, and industry. The compound’s structure features a tert-butyl group, a sulfamoyl group, and a phenoxyacetamide moiety, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide typically involves the reaction of tert-butylamine with 4-(tert-butylsulfamoyl)phenol, followed by acylation with chloroacetyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Phenoxy derivatives with different substituents

Scientific Research Applications

N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical or industrial applications.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to various physiological effects. The presence of the tert-butyl and sulfamoyl groups can influence the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy and potency.

Comparison with Similar Compounds

N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide can be compared with other similar compounds, such as:

    N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide: This compound features an aminophenyl group instead of a sulfamoyl group, which may result in different reactivity and biological activity.

    N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide: Similar in structure but with variations in the substituents, leading to differences in chemical and physical properties.

Properties

IUPAC Name

N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-15(2,3)17-14(19)11-22-12-7-9-13(10-8-12)23(20,21)18-16(4,5)6/h7-10,18H,11H2,1-6H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNJTVSDIRCCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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